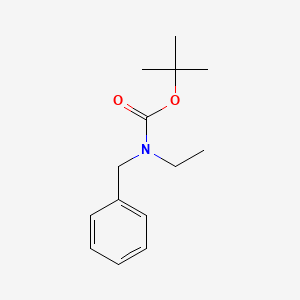
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate is a complex organic compound with the molecular formula C22H17NO5 and a molecular weight of 375.381 g/mol . This compound is known for its unique structural features, which include a xanthene core and an ethyl ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate typically involves a multi-step process. One common method starts with the reaction of fluoresceinamine with ethanol in the presence of sulfuric acid, followed by refluxing for 24 hours . The reaction mixture is then neutralized with sodium bicarbonate and extracted with chloroform. The product is purified through recrystallization.
Another method involves the reaction of 6’-amino-3,6-dihydroxyspiro-3’-one with ethanol to form the desired ester . This reaction is carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to the xanthene core, which absorbs light and emits fluorescence . This makes it useful in imaging and diagnostic applications. The amino and hydroxyl groups can interact with biological molecules, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
- 5-Amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Methyl 2-(6-methoxy-3-oxo-3H-xanthen-9-yl)benzoate
Uniqueness
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate is unique due to its combination of an ethyl ester group and an amino group, which enhances its solubility and reactivity compared to similar compounds. Its fluorescent properties also make it particularly valuable in imaging and diagnostic applications .
Propiedades
Número CAS |
219122-41-5 |
|---|---|
Fórmula molecular |
C22H17NO5 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
ethyl 4-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C22H17NO5/c1-2-27-22(26)15-6-3-12(23)9-18(15)21-16-7-4-13(24)10-19(16)28-20-11-14(25)5-8-17(20)21/h3-11,24H,2,23H2,1H3 |
Clave InChI |
IYRZAGRTOHPWON-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)N)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)


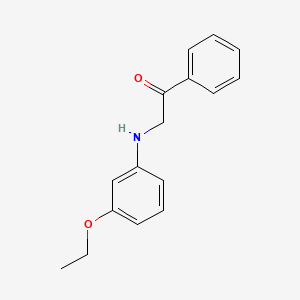

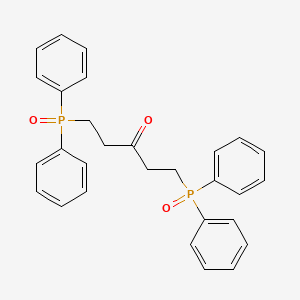
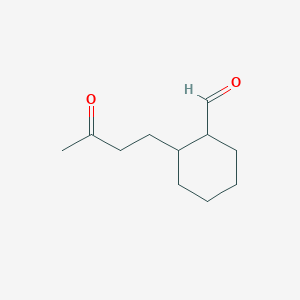
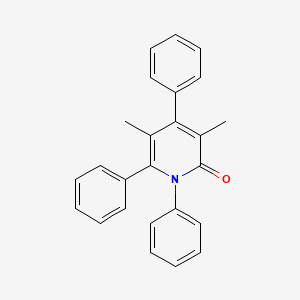
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
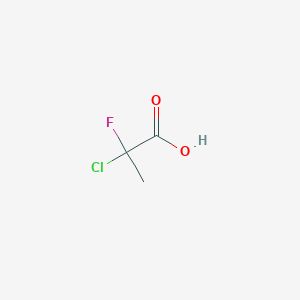
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
